
2,3-Cyclopropylgeranyl pyrophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Cyclopropylgeranyl pyrophosphate (CPrGPP) is a synthetic analog of geranylgeranyl pyrophosphate (GGPP), which is an important intermediate in the biosynthesis of isoprenoids. CPrGPP has been shown to have potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
2,3-Cyclopropylgeranyl pyrophosphate exerts its effects by inhibiting the activity of geranylgeranyl transferase (GGTase), which is the enzyme responsible for adding a geranylgeranyl group to proteins. This results in the accumulation of unprenylated proteins, which can lead to altered cellular function and ultimately cell death.
Biochemical and physiological effects:
2,3-Cyclopropylgeranyl pyrophosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has also been shown to have anti-inflammatory effects. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Cyclopropylgeranyl pyrophosphate in lab experiments is its potency and specificity for inhibiting GGTase activity. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate is stable and can be easily synthesized in the lab. However, one limitation is that 2,3-Cyclopropylgeranyl pyrophosphate can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2,3-Cyclopropylgeranyl pyrophosphate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular signaling pathways. Finally, 2,3-Cyclopropylgeranyl pyrophosphate could be used as a tool to study the role of isoprenoid metabolism in other biological processes, such as aging and neurodegenerative diseases.
In conclusion, 2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of GGPP with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibiting protein prenylation and modulating signaling pathways. While there are some limitations to its use in lab experiments, 2,3-Cyclopropylgeranyl pyrophosphate has promising potential for future research and therapeutic applications.
Métodos De Síntesis
2,3-Cyclopropylgeranyl pyrophosphate can be synthesized using a multi-step chemical process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to produce the final product.
Aplicaciones Científicas De Investigación
2,3-Cyclopropylgeranyl pyrophosphate has been used in scientific research as a tool to study the biochemical and physiological effects of isoprenoid metabolism. It has been shown to be a potent inhibitor of protein prenylation, which is a key step in the post-translational modification of proteins that is essential for their proper function. 2,3-Cyclopropylgeranyl pyrophosphate has also been used to study the role of isoprenoid metabolism in various biological processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
Número CAS |
110559-65-4 |
|---|---|
Nombre del producto |
2,3-Cyclopropylgeranyl pyrophosphate |
Fórmula molecular |
C11H22O7P2 |
Peso molecular |
328.24 g/mol |
Nombre IUPAC |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
Clave InChI |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
SMILES canónico |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Sinónimos |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



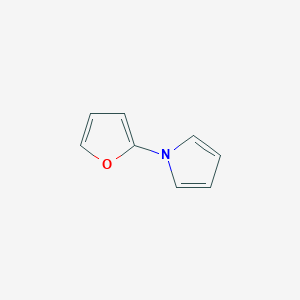

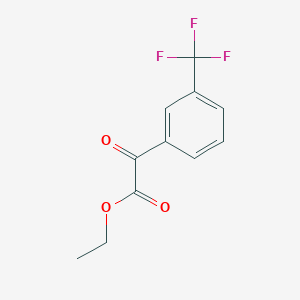
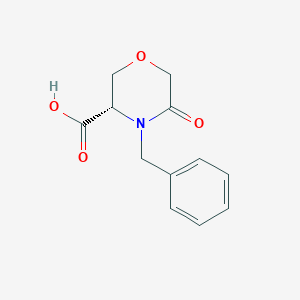


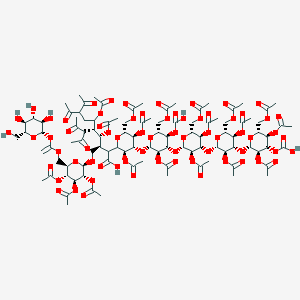

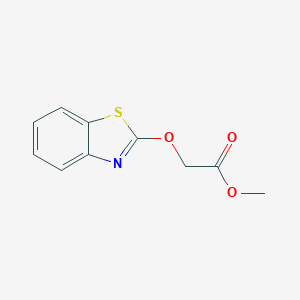
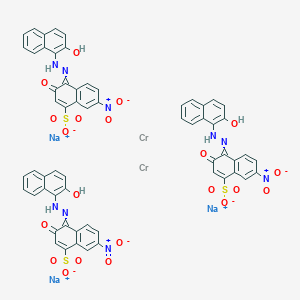
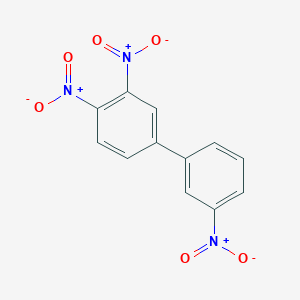
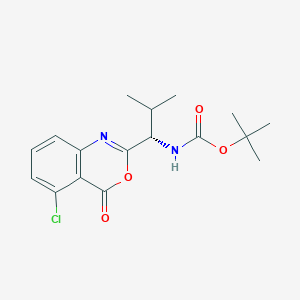
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)